molecular formula C11H20O6 B12282459 2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol

2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol

Cat. No.: B12282459
M. Wt: 248.27 g/mol
InChI Key: NIFLCEUASFWSRL-UHFFFAOYSA-N
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Description

Pent-4-enyl-D-glucopyranoside is a specialty chemical compound with the molecular formula C11H20O6 and a molecular weight of 248.27 g/mol It is a glucoside derivative, where a pent-4-enyl group is attached to the D-glucopyranoside structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-enyl-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the coupling of pent-4-enyl-2,3,4,6-tetra-O-benzyl-α,β-D-glucopyranoside with pent-4-enyl-2,3,4-tri-O-acetyl-α,β-D-glucopyranoside in the presence of a promoter such as IDCP (iodine dichloride pyridine complex) . The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.

Industrial Production Methods

Industrial production of pent-4-enyl-D-glucopyranoside may involve similar glycosylation techniques but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to participate in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of specific promoters and reaction conditions that enhance the reactivity of the glycosidic bond . The molecular targets and pathways involved include the formation of glycosidic bonds with various acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

Similar Compounds

  • Allyl-D-glucopyranoside
  • Butenyl-D-glucopyranoside
  • Hexenyl-D-glucopyranoside

Uniqueness

Pent-4-enyl-D-glucopyranoside is unique due to its specific pent-4-enyl group, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pent-4-enyl group allows for selective glycosylation reactions and enhances the compound’s utility in synthetic chemistry .

Properties

IUPAC Name

2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLCEUASFWSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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